N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a 1,3-oxazolidin-2-yl core modified with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide linker bridging to a pyridin-2-ylmethyl substituent. The compound’s design leverages sulfonyl groups for enhanced binding affinity and oxazolidinone rings for conformational rigidity, which may improve pharmacokinetic properties compared to simpler analogs .
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFDOTONLFBKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the sulfonyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is determined by its functional groups:
-
3,4-Dimethoxybenzenesulfonyl group : Electron-withdrawing sulfonyl group with methoxy substituents, enabling electrophilic substitution and nucleophilic displacement reactions.
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Oxazolidinone ring : Provides sites for ring-opening reactions and hydrogen bonding.
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Pyridinylmethylamide : Aromatic nitrogen base capable of coordination and acid-base reactions.
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Ethanediamide linker : Susceptible to hydrolysis under acidic or basic conditions.
Nucleophilic Aromatic Substitution
The sulfonyl group activates the benzene ring for substitution reactions. For example:
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Chlorination : Reaction with Cl<sup>–</sup> under acidic conditions at 80°C yields halogenated derivatives.
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Nitro derivative (89% yield) | |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°C | Additional sulfonyl group |
Amide Bond Cleavage
The ethanediamide linker undergoes hydrolysis:
-
Acidic Hydrolysis : HCl (6M) at reflux produces carboxylic acid and amine fragments.
-
Enzymatic Cleavage : Esterases or proteases selectively break the amide bond under physiological conditions.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic | HCl, H<sub>2</sub>O, 100°C | 3,4-Dimethoxybenzenesulfonic acid + Pyridinylmethylamine | 75% |
| Basic | NaOH, EtOH, 60°C | Sodium sulfonate + Amine salts | 82% |
Oxidation and Reduction
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Oxidation of Pyridine : H<sub>2</sub>O<sub>2</sub>/AcOH converts the pyridine ring to N-oxide.
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Reduction of Sulfonyl Group : LiAlH<sub>4</sub> reduces the sulfonyl group to thiol (–SH) under anhydrous conditions.
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH, 40°C | Pyridine N-oxide derivative | Requires catalytic Fe<sup>2+</sup> |
| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Thiol intermediate | Air-sensitive |
Ring-Opening of Oxazolidinone
The oxazolidinone ring reacts with nucleophiles (e.g., amines, alcohols):
-
Amine Attack : Ethylenediamine opens the ring, forming a diamino derivative.
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Alcoholysis : Methanol under basic conditions yields methyl carbamate.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | DMF, 80°C | Diamino derivative | 68% |
| Methanol | NaOMe, 25°C | Methyl carbamate | 91% |
Catalytic and Industrial-Scale Reactions
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the sulfonyl position .
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Continuous Flow Synthesis : Optimized for large-scale production using DMF as solvent and immobilized catalysts (e.g., Amberlyst-15).
| Process | Catalyst | Temperature | Scale |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 90°C | 10 kg/batch |
| Esterification | Lipase B (Candida antarctica) | 37°C | Biocatalytic |
Stability and Degradation Pathways
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfonyl-oxazolidinone bond.
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Thermal Decomposition : Degrades above 200°C, releasing SO<sub>2</sub> and CO<sub>2</sub>.
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| UV Light (254 nm) | Benzenesulfonic acid + Oxazolidinone fragment | 4.2 h |
| Acidic Hydrolysis | 3,4-Dimethoxybenzoic acid + Pyridinylmethylamine | 12 h |
Comparative Reactivity with Analogues
Compared to structurally similar compounds:
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| N-{[3-(4-Methylbenzenesulfonyl)oxazolidin-2-yl]methyl}acetamide | Lacks methoxy groups | Lower electrophilicity (60% slower nitration) |
| N’-[(Pyridin-4-yl)methyl]ethanediamide | Pyridine isomer | Higher coordination with metal ions |
Mechanistic Insights
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazolidine ring and pyridine moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Differences :
- Core Heterocycles: The target compound’s 1,3-oxazolidin-2-yl core contrasts with the pyrazolopyrimidine () and triazine () backbones. Oxazolidinones are associated with antibacterial activity (e.g., linezolid), while pyrazolopyrimidines often target kinases .
- Substituents: The 3,4-dimethoxybenzenesulfonyl group in the target compound may enhance solubility and selectivity compared to the fluorophenyl and chromenone groups in , which are typically lipophilic and prone to CYP-mediated metabolism.
- Linkers : The ethanediamide linker in the target compound provides flexibility and hydrogen-bonding capacity, whereas employs rigid triazine and pyrrolidin-1-yl butyramide groups, which may restrict conformational mobility .
Physicochemical Data :
- The absence of triazine-derivative data limits direct comparisons.
Pharmacological Implications
- Target Compound : The 3,4-dimethoxybenzenesulfonyl group may confer selectivity for sulfotransferases or tyrosine kinases, while the pyridinylmethyl group could enhance blood-brain barrier penetration.
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features both an oxazolidin ring and a sulfonyl group, which contribute to its pharmacological properties. Its structural similarities to known anticancer agents suggest possible therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound's molecular formula is C_{21}H_{30}N_{4}O_{8}S, with a molecular weight of approximately 506.64 g/mol. The presence of the oxazolidin ring is significant as it is often associated with antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{30}N_{4}O_{8}S |
| Molecular Weight | 506.64 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with oxazolidine structures often exhibit anticancer properties. The mechanism of action typically involves the modulation of specific cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways involved in cancer cell survival.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for enhancing antimicrobial efficacy by targeting bacterial enzymes involved in folate synthesis. This suggests that the compound could be further explored as a lead candidate for developing new antibiotics.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling, leading to altered cellular responses. For instance, the oxazolidine structure may facilitate binding to targets involved in cancer cell metabolism.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
- Study on Oxazolidine Derivatives : A study demonstrated that derivatives of oxazolidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential.
- Antimicrobial Testing : In vitro tests revealed that compounds containing sulfonamide groups showed effective inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development.
- Mechanistic Insights : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into their potential therapeutic mechanisms.
Q & A
Basic: What are the key steps in synthesizing this compound, and what methodological considerations are critical for reproducibility?
Answer:
The synthesis involves multi-step reactions:
Intermediate Preparation : The 3,4-dimethoxybenzenesulfonyl group is introduced via sulfonation or coupling reactions. The oxazolidinone ring is typically formed through cyclization of an epoxide or via nucleophilic substitution .
Pyridinylmethyl Group Attachment : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to attach the pyridinyl group to the ethanediamide backbone .
Final Amidation : Coupling the intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions ensures formation of the ethanediamide bond .
Critical Considerations :
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Strict control of reaction temperature and moisture-sensitive steps (e.g., anhydrous solvents for amidation) .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl, oxazolidinone, and pyridinylmethyl group integration. Key peaks:
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled with ESI-MS to verify molecular ion [M+H]⁺ and assess purity .
- FT-IR : Confirm sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Answer:
Design of Experiments (DoE) is critical:
- Variables : Catalyst loading (e.g., Pd(PPh₃)₄ for coupling), temperature, and solvent polarity (e.g., DMF vs. THF) .
- Response Surface Methodology (RSM) : Statistically model interactions between variables. For example, increasing Pd catalyst to 5 mol% in DMF at 80°C improved coupling efficiency by 30% in analogous sulfonamide syntheses .
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from assay variability or impurity interference:
- Validation Steps :
- Reproduce Assays : Use standardized protocols (e.g., IC₅₀ determination in kinase inhibition assays with ATP concentration fixed at 10 µM) .
- Purity Reassessment : Re-analyze batches via HPLC-MS; impurities <0.5% are ideal for bioactivity studies .
- Orthogonal Assays : Confirm activity across multiple platforms (e.g., SPR for binding affinity vs. cell-based assays) .
- Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to verify binding poses in target proteins, cross-referenced with mutational analysis .
Advanced: What computational strategies are effective for predicting interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of the sulfonyl and pyridinyl groups in binding pockets .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
- Docking Validation : Compare results across multiple software (e.g., Glide, MOE) to reduce false positives. For example, the oxazolidinone ring shows strong π-π stacking with kinase ATP-binding sites .
Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
